Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Brand Name: Vulcanchem
CAS No.: 52698-84-7
VCID: VC21183923
InChI: InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
SMILES: CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Molecular Formula: C26H18N2Na2O6S2
Molecular Weight: 564.5 g/mol

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

CAS No.: 52698-84-7

Cat. No.: VC21183923

Molecular Formula: C26H18N2Na2O6S2

Molecular Weight: 564.5 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate - 52698-84-7

Specification

CAS No. 52698-84-7
Molecular Formula C26H18N2Na2O6S2
Molecular Weight 564.5 g/mol
IUPAC Name disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Standard InChI InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Standard InChI Key RNGKZLRAVYPLJC-UHFFFAOYSA-L
SMILES CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identification and Properties

Structural Information

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate features a phenanthroline backbone with methyl substitutions at positions 2 and 9, phenyl groups at positions 4 and 7, and sulfonate groups at positions 3 and 8. The sodium counter-ions balance the negative charges of the sulfonate groups, enhancing the compound's water solubility .

The compound is characterized by the following identifiers:

ParameterValue
Molecular FormulaC26H18N2Na2O6S2
Molecular Weight564.5 g/mol
CAS Numbers52698-84-7, 98645-85-3, 121560-02-9
Hydrate CAS Number1257642-74-2
InChI KeyRNGKZLRAVYPLJC-UHFFFAOYSA-L
IUPAC Namedisodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

The molecular structure possesses a rigid, planar phenanthroline core with extending phenyl and sulfonate groups that influence its chemical behavior and reactivity .

Physical and Chemical Properties

The physical state of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is typically a solid, with the following properties :

PropertyDescription
Physical StateSolid
SolubilityHighly soluble in water due to sulfonate groups
StabilityStable under normal laboratory conditions
PurityTypically ≥95-99% (depending on manufacturer)
AppearanceWhite to off-white powder
HydrationAvailable in anhydrous and hydrate forms

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate typically follows a multi-step process starting from the parent compound, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (bathocuproine) .

The general synthetic pathway involves:

  • Synthesis of the phenanthroline core structure using O-phenylenediamine and a mixed-shrinking agent composed of hydrochloric acid and organic acids

  • Addition of methyl and phenyl substituents at their respective positions

  • Sulfonation of positions 3 and 8 using concentrated sulfuric acid

  • Neutralization with sodium hydroxide to form the disodium salt

This process yields high-purity product with minimal side products, making it suitable for research and industrial applications requiring high-quality material .

Industrial Production

In industrial settings, the production is optimized with careful control of reaction parameters including:

  • Temperature regulation during the sulfonation process

  • Precise concentration of sulfuric acid

  • Controlled reaction times

  • Purification processes to remove unreacted starting materials and by-products

The precise positioning of the sulfonate groups at positions 3 and 8 is critical for maintaining the compound's chelating properties while enhancing its water solubility for various applications .

Mechanism of Action

Electron Transport Properties

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate functions prominently as an electron transport and hole blocking material in optoelectronic applications. The mechanism involves:

  • Accepting electrons from donor materials in the device architecture

  • Facilitating their transport through the compound's molecular structure

  • Preventing the passage of holes (positive charges) through the layer

  • Enhancing the efficiency of charge separation and recombination processes

These properties make it valuable in organic light-emitting diodes (OLEDs), where efficient electron transport is critical for device performance and longevity.

Metal Chelation Mechanism

The compound exhibits strong chelating properties, particularly toward copper ions, through:

  • Coordination via the nitrogen atoms in the phenanthroline structure

  • Formation of stable complexes with specific metal ions

  • Generation of colorimetric or fluorescent responses upon metal binding

  • Selectivity for certain metals over others based on ionic radius and charge

This chelation mechanism underlies its applications in analytical chemistry for the detection and quantification of metal ions, especially copper, with high sensitivity and selectivity .

Radical-Mediated Reactions

Research has demonstrated that phenanthroline derivatives, including Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, can participate in radical-triggered processes:

  • The compound can facilitate the generation of free radicals through electron transfer reactions

  • It may undergo oxidation to form radical cations

  • The C5=C6 bond in the phenanthroline structure serves as a reactive site for radical attacks

  • These processes can lead to enhanced chemiluminescence when combined with appropriate reaction systems

Studies have shown that electron-withdrawing substituents on the phenanthroline structure can boost chemiluminescence signals, indicating negative charge buildup in the rate-determining step of these reactions .

Applications

Metal Ion Detection

One of the primary applications of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is in the detection of metal ions, particularly copper:

  • The compound forms stable complexes with copper ions, allowing for sensitive detection

  • Detection limits as low as 0.5 μg/L with linear response up to 100 μg/L have been reported

  • Applications include environmental monitoring, water quality assessment, and industrial process control

  • The water solubility imparted by the sulfonate groups makes this compound particularly suitable for aqueous sample analysis

Spectrophotometric Applications

The compound serves as a valuable spectrophotometric reagent in various analytical procedures:

  • Used for quantitative determination of metal ions in environmental samples

  • Applied in clinical analyses for measuring copper levels in biological fluids

  • Employed in quality control processes for industrial materials

  • Utilized in research laboratories for trace metal analysis

Antimicrobial Activity

Research has revealed significant antimicrobial potential of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate:

  • Activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)

  • Minimum inhibitory concentration (MIC) values against MRSA reported in the range of 15.6 to 62.5 μg/mL

  • Potential applications in developing new antimicrobial agents

  • Possible mechanisms involving disruption of bacterial cell membranes or metabolic processes

Biochemical Research

The compound finds application in various biochemical research contexts:

  • Studies involving metal ion transport and chelation in biological systems

  • Investigation of electron transfer processes in biomolecules

  • Examination of protein-metal interactions

  • Development of novel biosensing platforms

Optoelectronics

The unique electronic properties of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate make it valuable in optoelectronic applications:

  • Serves as an electron transport and hole blocking material in organic light-emitting diodes (OLEDs)

  • Enhances device efficiency by facilitating proper charge distribution

  • Contributes to improved device lifespans by preventing degradation mechanisms

  • Enables the development of more energy-efficient display and lighting technologies

Research Findings

Chemiluminescence Studies

Recent investigations have uncovered interesting relationships between phenanthroline derivatives and chemiluminescence reactions:

  • Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate can enhance the weak chemiluminescence of periodate-peroxide systems

  • The mechanism involves free radical generation followed by oxygen atom transfer

  • Electron-withdrawing substituents on the phenanthroline structure boost chemiluminescence signals

  • Substitutions at the C5=C6 position block reactivity and reduce chemiluminescence

These findings open new possibilities for developing sensitive analytical methods based on chemiluminescence enhancement.

Structure-Activity Relationships

Research has established important correlations between structural features and functional properties:

  • The correlation between protonation constants (pKa values) and reaction rates follows a linear relationship for most phenanthroline derivatives

  • 2,9-dimethyl-1,10-phenanthroline exhibits slower than expected reaction rates, indicating steric effects

  • Electron-withdrawing substituents influence electronic distribution and reactivity patterns

  • The positioning of sulfonate groups affects water solubility while maintaining chelating properties

These structure-activity relationships provide valuable insights for designing new derivatives with optimized properties for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator